
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C18H12Cl3NOS2 and its molecular weight is 428.77. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
A number of acylthioureas have been synthesized, including derivatives with structural similarities to the specified compound, and characterized by elemental analysis, IR, and NMR spectroscopy. These compounds have demonstrated potential in the development of novel anti-microbial agents with antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The structural and functional diversity in these molecules highlights the chemical versatility and potential biological applications of thiourea derivatives (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Activity
New tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, structurally related to the compound , were synthesized and exhibited significant inhibition on bacterial and fungal growth. These compounds offer insights into the design of potential biological agents with antimicrobial properties, showcasing the relevance of such chemical frameworks in addressing microbial resistance (Akbari et al., 2008).
Molecular Docking Studies
Molecular docking studies of tetrazole derivatives, including those structurally related to the specified compound, have been conducted to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme. These studies, combined with bioassay data as COX-2 inhibitors, offer a glimpse into the therapeutic potential of such compounds in the realm of anti-inflammatory and possibly anticancer research (Al-Hourani et al., 2015).
Structural Analysis
The crystal structure of related compounds has been determined, providing detailed insights into their molecular geometry, intermolecular interactions, and the implications of these structural attributes on their physical properties and potential biological activities. Such analyses are crucial for understanding the behavior of these compounds under various conditions and can guide the development of more effective and targeted therapeutic agents (Grossie & Turnbull, 2016).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NOS2/c1-24-16-9-13(10-2-4-11(19)5-3-10)17(25-16)18(23)22-12-6-7-14(20)15(21)8-12/h2-9H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXRXVCXEMBSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

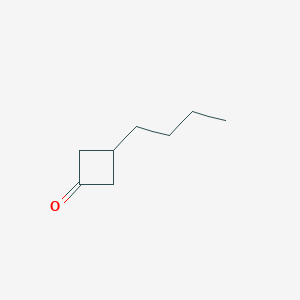
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2440604.png)
![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)
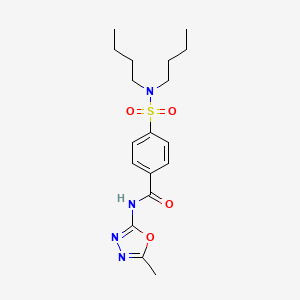
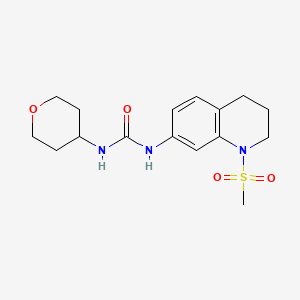
![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)
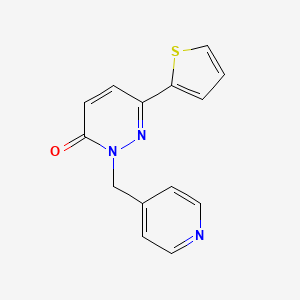

![1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone](/img/structure/B2440618.png)
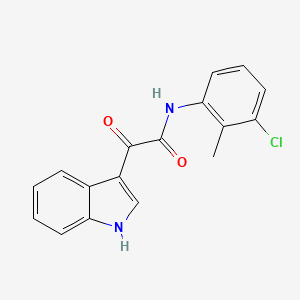
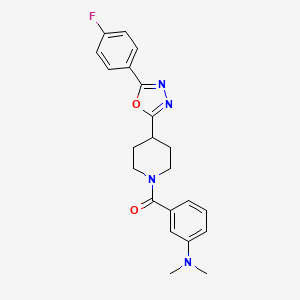
![2-Chloro-1-[(1S,2R,6S,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]ethanone](/img/structure/B2440622.png)
![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)